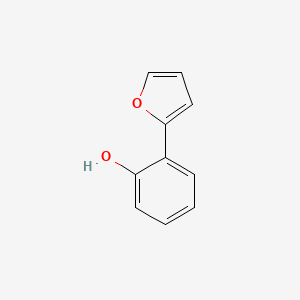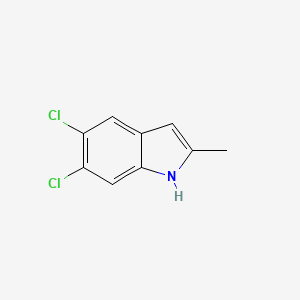
5,6-dichloro-2-methyl-1H-indole
Overview
Description
5,6-Dichloro-2-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position on the indole framework. Although the provided papers do not directly discuss 5,6-dichloro-2-methyl-1H-indole, they provide insights into the synthesis, structure, and properties of closely related indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives often involves regioselective halogenation, as seen in the treatment of methyl indole-3-carboxylate with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another synthesis approach includes a series of regioselective reactions such as iodination, cyclization, and carboxylation to produce 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . These methods highlight the potential pathways that could be adapted for the synthesis of 5,6-dichloro-2-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized by spectroscopic tools and X-ray diffraction, which also allowed for the analysis of intermolecular interactions and the comparison of optimized molecular geometries with experimental data . Similarly, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized and its structure determined by NMR, IR, MS, and X-ray diffraction . These techniques would be applicable for the structural analysis of 5,6-dichloro-2-methyl-1H-indole.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions is an example of how complex indole derivatives can be synthesized . The Fischer indole synthesis method is another key reaction for constructing the indole group, as demonstrated in the synthesis of a chlorinated indole-2-carboxylic acid derivative . These reactions are indicative of the types of chemical transformations that 5,6-dichloro-2-methyl-1H-indole may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their molecular structures and substituents. For example, the thermal stability of a bromo-indole derivative was reported to be good up to 215°C . The crystal structures of 5-methyl-6-acetyl substituted indole and gramine revealed intermolecular hydrogen bonding and weak interactions that contribute to the stability of the crystal lattice . These findings suggest that 5,6-dichloro-2-methyl-1H-indole would also exhibit specific physical and chemical properties based on its molecular structure, such as melting point, solubility, and stability, which could be explored through similar analytical techniques.
Scientific Research Applications
Synthesis and Chemical Properties
5,6-Dichloro-2-methyl-1H-indole is a compound of interest in the realm of organic synthesis and chemical research. The synthesis of related dichloroindole derivatives involves various chemical reactions, including Sonogashira coupling and annulation reactions, showcasing their versatility in organic synthesis. For instance, 5,7-Dichloro-2-octyl-1H-indole was synthesized with good yield and selectivity under mild conditions, highlighting the synthetic accessibility of dichloroindole derivatives (L. Ming, 2011).
Nucleophilic Reactivities
The nucleophilic reactivities of indoles, including those substituted with chloro groups, have been studied to understand their chemical behaviors. This knowledge is crucial for designing reactions involving indoles in complex organic syntheses (S. Lakhdar et al., 2006).
Regioselective Dibromination
The regioselective dibromination of indole derivatives, forming dibromoindoles, showcases the chemical modifications possible on the indole scaffold. Such reactions are essential in the synthesis of natural and non-natural indole derivatives with potential biological activities (Thomas B. Parsons et al., 2011).
Biological Activity Studies
Dichloroindole derivatives have been explored for their biological activities, such as in the synthesis of novel dichloroindole auxins. These compounds have been studied for their growth-inhibiting activity in plants, indicating the potential for agricultural applications (M. Katayama et al., 2001).
Spectroscopic and Theoretical Investigations
Indole derivatives, including those with methoxy and chloro substitutions, have been the subject of detailed spectroscopic and theoretical investigations to understand their structural and electronic properties. Such studies are foundational for the development of new materials and pharmaceuticals (Nadia G. Haress et al., 2016).
Future Directions
The future directions in the research and application of 5,6-dichloro-2-methyl-1H-indole could involve its use in the synthesis of various biologically active compounds . Additionally, developing new synthetic routes for the compound that improve its yields and scalability could be another area of focus.
Mechanism of Action
Target of Action
5,6-Dichloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5,6-dichloro-2-methyl-1H-indole, may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
properties
IUPAC Name |
5,6-dichloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSALGAUZGCWFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467599 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-methyl-1H-indole | |
CAS RN |
479422-03-2 | |
| Record name | 5,6-dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



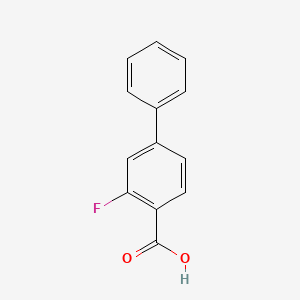
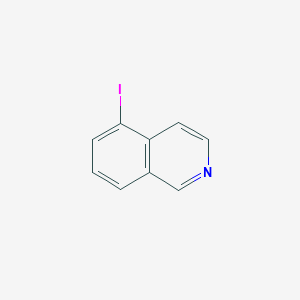

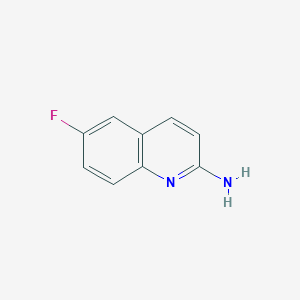
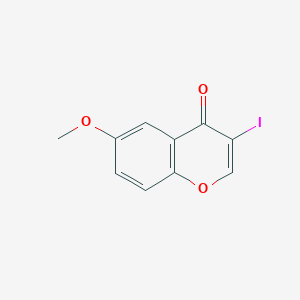
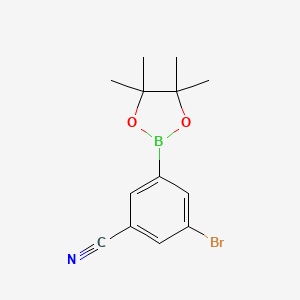
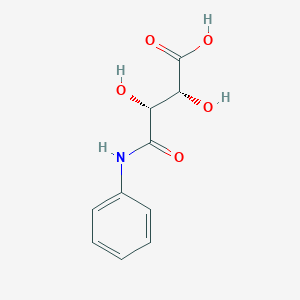

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

